(E)-N'-(butan-2-ylidene)benzenesulfonohydrazide
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Overview
Description
(E)-N’-(butan-2-ylidene)benzenesulfonohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(butan-2-ylidene)benzenesulfonohydrazide typically involves the condensation reaction between benzenesulfonohydrazide and butan-2-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(butan-2-ylidene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(butan-2-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
(E)-N’-(butan-2-ylidene)benzenesulfonohydrazide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anti-cancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: The compound can serve as a reagent in various analytical techniques to detect and quantify other substances.
Mechanism of Action
The mechanism of action of (E)-N’-(butan-2-ylidene)benzenesulfonohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-(Butan-2-ylidene)hydrazinyl)-5-phenylthiazole
- 4-[2-(butan-2-ylidene)hydrazin-1-yl]benzoic acid
- 2-(butan-2-ylidene)hydrazinecarbothioamide
Uniqueness
(E)-N’-(butan-2-ylidene)benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of both a sulfonyl group and a hydrazone linkage. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-butan-2-ylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-3-9(2)11-12-15(13,14)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3/b11-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FROODNSRTXIWJY-PKNBQFBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNS(=O)(=O)C1=CC=CC=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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